4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide
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Overview
Description
4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide is an organic compound characterized by the presence of a disulfide bond and nitro groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide typically involves the reaction of 2,4-dinitrophenyl disulfide with N-methylbutanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and may require the use of a catalyst to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving disulfide bond formation and cleavage, which are important in protein folding and stability.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide involves the interaction of its functional groups with molecular targets. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The nitro groups can participate in electron transfer reactions, affecting cellular processes. The compound may interact with proteins, enzymes, and other biomolecules, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.
Bis(2,4-dinitrophenyl) disulfide: Similar structure but lacks the N-methylbutanamide moiety.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Uniqueness
4-[(2,4-Dinitrophenyl)disulfanyl]-N-methylbutanamide is unique due to the combination of its disulfide bond and nitro groups, which confer distinct chemical reactivity and potential applications. The presence of the N-methylbutanamide moiety further differentiates it from other similar compounds, providing additional functional versatility.
Properties
CAS No. |
89846-93-5 |
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Molecular Formula |
C11H13N3O5S2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)disulfanyl]-N-methylbutanamide |
InChI |
InChI=1S/C11H13N3O5S2/c1-12-11(15)3-2-6-20-21-10-5-4-8(13(16)17)7-9(10)14(18)19/h4-5,7H,2-3,6H2,1H3,(H,12,15) |
InChI Key |
GZLWEWMFWXTHGY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCCSSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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